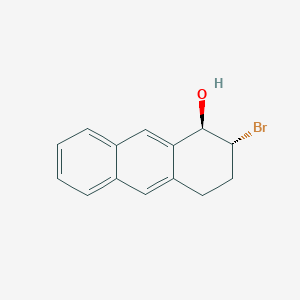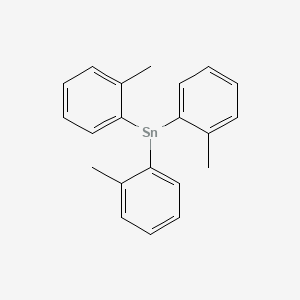
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and chlorinated functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL typically involves multi-step organic reactions. One common method includes the chlorination of precursor compounds using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated functional groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ether linkages in the compound may also facilitate its binding to hydrophobic pockets within target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-methylpropane: A simpler chlorinated compound used in organic synthesis.
2-Chloroethanol: Known for its use as a solvent and intermediate in chemical reactions.
Chloromethyl methyl ether: Utilized in the production of resins and polymers.
Uniqueness
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL stands out due to its multiple ether linkages and extended carbon chain, which confer unique chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
60767-76-2 |
|---|---|
Fórmula molecular |
C19H38Cl2O5 |
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
3-chloro-2-[4-[4-[4-(4-chlorobutoxy)butoxy]butoxy]butoxy]propan-1-ol |
InChI |
InChI=1S/C19H38Cl2O5/c20-9-1-2-10-23-11-3-4-12-24-13-5-6-14-25-15-7-8-16-26-19(17-21)18-22/h19,22H,1-18H2 |
Clave InChI |
LTOIPEWYUKVIDT-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCCCOC(CO)CCl)COCCCCOCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



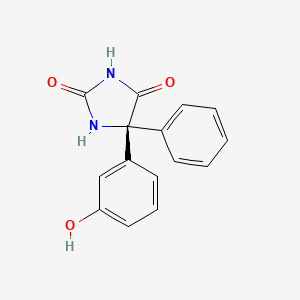
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
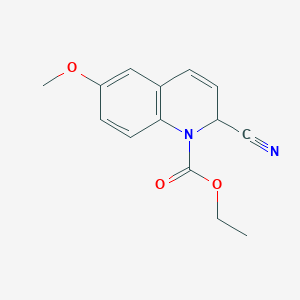
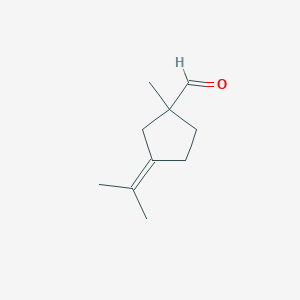


![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
